Cas no 2138122-06-0 (Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy)-)
![Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy)- structure](https://www.kuujia.com/scimg/cas/2138122-06-0x500.png)
Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy)-
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- Inchi: 1S/C16H25NO2/c1-2-6-14(11-17)16(18)9-15(10-16)19-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,18H,2,6,9-12,17H2,1H3
- InChI Key: XSTWQAHMLQIBNB-UHFFFAOYSA-N
- SMILES: C1(C(CN)CCC)(O)CC(OCC2=CC=CC=C2)C1
Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683992-2.5g |
1-(1-aminopentan-2-yl)-3-(benzyloxy)cyclobutan-1-ol |
2138122-06-0 | 2.5g |
$2379.0 | 2023-03-10 | ||
Enamine | EN300-683992-5.0g |
1-(1-aminopentan-2-yl)-3-(benzyloxy)cyclobutan-1-ol |
2138122-06-0 | 5.0g |
$3520.0 | 2023-03-10 | ||
Enamine | EN300-683992-0.5g |
1-(1-aminopentan-2-yl)-3-(benzyloxy)cyclobutan-1-ol |
2138122-06-0 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-683992-10.0g |
1-(1-aminopentan-2-yl)-3-(benzyloxy)cyclobutan-1-ol |
2138122-06-0 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-683992-0.1g |
1-(1-aminopentan-2-yl)-3-(benzyloxy)cyclobutan-1-ol |
2138122-06-0 | 0.1g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-683992-0.05g |
1-(1-aminopentan-2-yl)-3-(benzyloxy)cyclobutan-1-ol |
2138122-06-0 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-683992-0.25g |
1-(1-aminopentan-2-yl)-3-(benzyloxy)cyclobutan-1-ol |
2138122-06-0 | 0.25g |
$1117.0 | 2023-03-10 | ||
Enamine | EN300-683992-1.0g |
1-(1-aminopentan-2-yl)-3-(benzyloxy)cyclobutan-1-ol |
2138122-06-0 | 1g |
$0.0 | 2023-06-07 |
Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy)- Related Literature
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy)-
Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy)
Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy), also known by its CAS number 2138122-06-0, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of cyclobutanols, which are four-membered cyclic alcohols. The presence of the aminomethylbutyl group and the phenylmethoxy substituent imparts distinctive chemical properties, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy) is characterized by a cyclobutane ring with hydroxyl (-OH), aminomethylbutyl, and phenylmethoxy substituents. The cyclobutane ring introduces strain due to its non-planar geometry, which can influence the compound's reactivity and stability. The aminomethylbutyl group adds complexity to the molecule by introducing a tertiary amine functionality, while the phenylmethoxy group contributes aromaticity and potential for further functionalization.
Recent studies have highlighted the importance of strained ring systems like cyclobutane in drug design. The unique electronic and steric properties of these systems can enhance binding affinity to target proteins, making them attractive for medicinal chemistry applications. For instance, compounds with cyclobutane moieties have shown promise in inhibiting enzymes involved in cancer progression and neurodegenerative diseases.
The synthesis of Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy) involves multi-step organic reactions. Key steps include the formation of the cyclobutane ring through methods such as thermal cyclization or transition metal-catalyzed coupling reactions. The introduction of the aminomethylbutyl and phenylmethoxy groups typically requires nucleophilic substitution or coupling reactions under specific conditions to ensure regioselectivity and yield optimization.
In terms of applications, this compound has been explored in the development of bioactive molecules. Its ability to act as a chiral auxiliary or a building block for more complex structures has been leveraged in total synthesis efforts. Additionally, the presence of both hydroxyl and amine functionalities makes it suitable for further derivatization, enabling the creation of diverse libraries for high-throughput screening in drug discovery.
From an environmental perspective, understanding the degradation pathways of Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy) is crucial for assessing its ecological impact. Recent research has focused on enzymatic degradation mechanisms, particularly those involving cytochrome P450 monooxygenases and esterases. These studies aim to develop bioremediation strategies for compounds with similar structures.
The development of efficient analytical methods for detecting and quantifying this compound has also been an area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been optimized to provide accurate characterization and quality control in manufacturing processes.
In conclusion, Cyclobutanol, 1-[1-(aminomethyl)butyl]-3-(phenylmethoxy) is a versatile compound with significant potential in various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a valuable tool for addressing current challenges in chemistry and related fields.
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